molecular formula C6H10N6S2. 2 HCl B194836 (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride CAS No. 88046-01-9

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

Cat. No.: B194836
CAS No.: 88046-01-9
M. Wt: 230.31 2 36.46
InChI Key: FTKAAVQOOXXUGW-UHFFFAOYSA-N
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Description

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride ( 88046-01-9) is a high-purity dihydrochloride salt characterized by a 1,3-thiazole core substituted with carbamimidamido and carbamimidothioate functional groups . It is supplied with >95% purity (HPLC) and has a molecular formula of C₆H₁₀N₆S₂·2HCl and a molecular weight of 303.2 g/mol . This compound is provided as a stable material recommended for storage at +4°C . In pharmaceutical research, this compound is recognized as Famotidine Impurity H (EP), making it a critical reference standard in the quality control and analytical profiling of the drug Famotidine . The synthetic route to this compound involves a Hantzsch thiazole synthesis for core formation, followed by guanidinylation and carbamimidothioate functionalization, yielding a high-purity product suitable for research applications . Researchers utilize this chemical in various scientific investigations, including studies into antimicrobial and antifungal agents, where its mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of protein synthesis pathways . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKAAVQOOXXUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335754
Record name Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88046-01-9
Record name (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Source ChemIDplus
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Record name Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
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Record name (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate dihydrochloride
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Preparation Methods

Molecular Architecture

The compound features a thiazole ring substituted at position 2 with a carbamimidamido (guanidine) group and at position 4 with a carbamimidothioate moiety. The dihydrochloride salt form enhances stability and solubility for pharmaceutical applications. Key characteristics include:

  • Molecular formula : C₆H₁₁Cl₂N₆S₂

  • Molecular weight : 266.77 g/mol

  • Coordination sites : The guanidine and carbamimidothioate groups enable nucleophilic reactivity, facilitating covalent modifications during synthesis.

Synthetic Pathways

Thiazole Core Formation

The thiazole ring is constructed via the Hantzsch thiazole synthesis , a classical method involving:

  • Reactants :

    • α-Chloroketone derivative (e.g., 4-chloroacetoacetate)

    • Thiourea or substituted thiourea

  • Mechanism :

    • Cyclocondensation under acidic or basic conditions yields the thiazole backbone.

    • Example: Reaction of 4-chloro-3-oxobutanamide with thiourea forms 2-amino-4-(chloromethyl)thiazole.

Reaction Conditions :

StepReagentTemperatureTimeYield
CyclizationHCl/EtOH80°C4 hr~65%

Guanidinylation of the Thiazole Ring

The 2-amino group is converted to carbamimidamido (guanidine) via:

  • Reagents :

    • Cyanogen bromide (BrCN) in ammonia-saturated ethanol.

    • Alternative: 1H-pyrazole-1-carboximidamide (PCI) under mild conditions.

  • Mechanism :

    • Nucleophilic displacement of the amino group by a guanidine donor.

Optimization Data :

  • PCI method : Higher regioselectivity (>90%) at 25°C compared to BrCN (70% at 0°C).

Carbamimidothioate Functionalization

The 4-chloromethyl group undergoes substitution with thiourea:

  • Reaction Scheme :

    • 4-(Chloromethyl)-2-guanidinothiazole + Thiourea → Target intermediate + HCl

  • Conditions :

    • Reflux in ethanol/water (1:1) for 6–8 hours.

Critical Parameters :

  • Solvent polarity : Ethanol/water mixtures enhance nucleophilicity of thiourea.

  • Stoichiometry : 1:1.2 molar ratio (chloromethyl:thiourea) minimizes byproducts.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt via:

  • Acid Treatment :

    • Dissolve in anhydrous HCl-saturated ether.

    • Precipitate with cold diethyl ether.

  • Crystallization :

    • Recrystallize from methanol/acetone (1:3) to achieve >99% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O) : δ 4.35 (s, 2H, CH₂S), 3.98 (s, 2H, Thiazole-H), 3.12 (br, 4H, NH₂).

  • MS (ESI+) : m/z 266.77 [M+H]⁺, confirming molecular weight.

Chromatographic Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 5.7 min.

  • Impurity Profile : <0.1% residual thiourea after crystallization.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalytic Enhancements : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time by 30%.

  • Solvent Recycling : Ethanol recovery systems cut raw material costs by 15%.

Regulatory Compliance

  • ICH Guidelines :

    • Residual solvents: Methanol <3000 ppm (Q3C).

    • Genotoxic impurities: Thiourea controlled to <10 ppm.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield
Hantzsch + PCI guanidinylationHigh purity, scalableCyanogen bromide toxicity72%
One-pot cyclization-thiourea substitutionFewer stepsLower regioselectivity (85%)68%
Microwave-assisted synthesisRapid (2 hr)Specialized equipment needed70%

Emerging Innovations

Enzymatic Thiazole Formation

  • ThiE thiazole synthase : Biocatalytic approach under development, offering greener synthesis with 55% yield in pilot studies.

Flow Chemistry Applications

  • Microreactor systems : Enable continuous production with 95% conversion efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related dihydrochloride salts and heterocyclic derivatives to highlight key differences in chemistry, properties, and applications.

Structural and Functional Group Analysis

Compound Name (CAS) Core Structure Functional Groups Molecular Weight (g/mol) Key Features
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride (618-106-6) 1,3-Thiazole Carbamimidamido, carbamimidothioate 303.24 High hydrogen-bonding capacity; thiazole enhances metabolic stability .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (C₆H₁₀N₄·2HCl) Pyrimidine Amino, aminomethyl 219.11 Pyrimidine core common in nucleobase analogs; potential antiviral/anticancer applications .
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride 1,3-Thiazole Amino acid, methylthiazole 319.25 Combines thiazole with carboxylic acid; possible use in chelation or peptide mimics .
2,5-Diaminopyridine Dihydrochloride Pyridine Diamino 196.07 Aromatic amine; used in dye synthesis and as a carbonic anhydrase inhibitor .

Physicochemical Properties

Property Target Compound 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride 2,5-Diaminopyridine Dihydrochloride
Solubility High (dihydrochloride salt) Moderate (polar solvents) High (water)
Stability Stable at +4°C Likely hygroscopic Sensitive to light/heat
Bioactivity Potential enzyme inhibition (thiazole) Antiviral/anticancer (pyrimidine) Enzyme inhibition (pyridine)

Research Findings and Gaps

  • Limited Pharmacological Data: Unlike MPEP (a pyridine-based anxiolytic with well-documented rodent studies ), the target lacks direct efficacy or toxicity data.
  • Synthesis Challenges: No evidence details its synthetic route, unlike commercial dihydrochlorides produced via scalable salt formation .

Biological Activity

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride, a compound with the molecular formula C6H11ClN6S2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and pharmaceutical research. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the cyclization of amido-nitriles, often through reactions involving guanidine derivatives and thiazole compounds under controlled conditions. The molecular weight is approximately 266.77 g/mol, and it has several notable chemical properties:

PropertyValue
Molecular FormulaC6H11ClN6S2
Molecular Weight266.77 g/mol
IUPAC Name(2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate; dihydrochloride
CAS Number88046-01-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal effects against species such as Candida albicans. The antifungal mechanism is believed to involve interference with cell membrane integrity and function, leading to cell lysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the thiazole ring plays a crucial role in binding to target sites on microbial cells. The guanidine moiety may also contribute to its ability to penetrate microbial membranes effectively.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant potential as an antimicrobial agent .
  • Antifungal Efficacy : Research reported in Mycoses highlighted the compound's activity against Candida albicans, achieving an MIC of 16 µg/mL. This suggests its potential utility in treating fungal infections .
  • Pharmaceutical Applications : A review in Medicinal Chemistry discussed the compound's role as an intermediate in synthesizing pharmaceuticals targeting histamine receptors, indicating its relevance in developing new therapeutic agents .

Comparison with Similar Compounds

The compound's structure allows for unique interactions compared to other known pharmaceuticals such as famotidine and ranitidine, both of which are histamine H2 receptor antagonists. The distinct thiazole structure may confer additional biological activities not present in these similar compounds.

Compound NameActivity TypeUnique Features
FamotidineAntihistamineH2 receptor antagonist
RanitidineAntihistamineH2 receptor antagonist
This compoundAntimicrobial/AntifungalUnique thiazole structure; broader spectrum

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

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